LogP Differential: 4,5-Dimethyl Hydrochloride (1.17) vs. Unsubstituted Hydrochloride (-0.01)
The 4,5-dimethyl substitution raises the calculated LogP from -0.01 (unsubstituted 3,6-dihydro-2H-1,2-oxazine hydrochloride, CAS 872-41-3) to 1.17 (target compound) . This increase of 1.18 log units indicates a roughly 15-fold greater partition into octanol over water, which directly impacts passive membrane permeability and is a critical parameter for building block selection in CNS-targeted library synthesis.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 1.17 |
| Comparator Or Baseline | 3,6-Dihydro-2H-1,2-oxazine hydrochloride (CAS 872-41-3): LogP = -0.01 |
| Quantified Difference | ΔLogP = +1.18 (~15× increased lipophilicity) |
| Conditions | Calculated LogP values from Hit2Lead building block database (consistent method across entries). |
Why This Matters
When designing compound libraries for CNS or intracellular targets, the higher LogP of the dimethylated analogue reduces the need for late-stage lipophilicity adjustments, streamlining SAR exploration.
